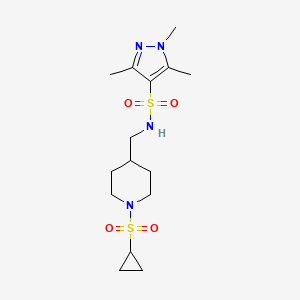
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H26N4O4S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Potenzial
Der Piperidin-Kern wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Forscher haben Derivate von N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazol-4-sulfonamid synthetisiert und ihre Auswirkungen auf Krebszellen bewertet . Struktur-Wirkungs-Beziehungsstudien ergaben, dass spezifische Substitutionen am Piperidinring (z. B. Halogen, Carboxyl, Nitro oder Methylgruppen) die Zytotoxizität verbessern können. Die weitere Untersuchung der Antikrebs-Eigenschaften dieser Verbindung könnte zu neuartigen therapeutischen Wirkstoffen führen.
Antimalariamittel
Bei der Suche nach sicheren und wirksamen Antimalariamitteln wurden strukturell einfache 1,4-disubstituierte Piperidine untersucht. Diese Verbindungen zeigen eine vielversprechende Aktivität gegen Malariaparasiten . This compound könnte in diesem Zusammenhang ein potenzieller Kandidat sein.
Biologische Aktivität
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₆N₄O₄S₂
- Molecular Weight : 390.5 g/mol
- CAS Number : 1428373-64-1
The structure features a pyrazole core with sulfonamide and piperidine functionalities, which contribute to its biological properties.
Synthesis Methods
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves:
- Formation of Piperidine Intermediate : Cyclization reactions are conducted using appropriate precursors.
- Sulfonylation : The cyclopropylsulfonyl group is introduced under basic conditions.
- Final Coupling Reaction : The sulfonated piperidine is coupled with the pyrazole derivative using reagents such as EDCI or DCC.
Anticancer Properties
Research has demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study involving U937 cells, the compound showed non-cytotoxic effects while maintaining potent antiproliferative activity. The half-maximal inhibitory concentration (IC₅₀) values were determined through the CellTiter-Glo Luminescent assay .
The biological activity of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be attributed to its ability to inhibit key enzymatic pathways involved in cancer cell proliferation and survival. Specifically, it targets proteins involved in cell signaling and metabolic processes critical for tumor growth .
Pharmacological Profiles
The compound has been characterized for various pharmacological activities:
Case Studies and Research Findings
- Study on Antiproliferative Activity : A recent study highlighted the synthesis of new pyrazole derivatives and their evaluation against U937 cells, where the compound demonstrated significant antiproliferative effects with an IC₅₀ value indicating effective inhibition without cytotoxicity .
- Optimization for CNS Exposure : Another study focused on optimizing pyrazole sulfonamides for better central nervous system (CNS) penetration. Modifications to the molecular structure improved blood-brain barrier permeability while maintaining potent activity against Trypanosoma brucei, a target for treating African sleeping sickness .
- Broad Spectrum Activity : Research indicates that compounds within this class can also act as antibacterial and antifungal agents, expanding their therapeutic applications beyond oncology .
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S2/c1-11-15(12(2)18(3)17-11)24(20,21)16-10-13-6-8-19(9-7-13)25(22,23)14-4-5-14/h13-14,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVISLBXIGKEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














